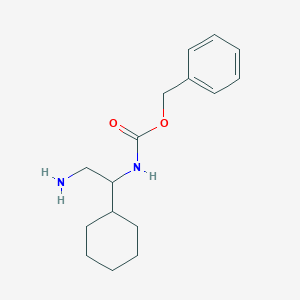

benzyl N-(2-amino-1-cyclohexylethyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(2-amino-1-cyclohexylethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHYRTJICSXCPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CN)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

literature review of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate in organic synthesis

The following is an in-depth technical guide on Benzyl N-(2-amino-1-cyclohexylethyl)carbamate , a critical chiral building block in organic synthesis.

Part 1: Executive Summary & Chemical Identity

Benzyl N-(2-amino-1-cyclohexylethyl)carbamate (also known as N-Cbz-1-cyclohexyl-1,2-ethanediamine ) is a specialized, mono-protected 1,2-diamine scaffold. It serves as a pivotal intermediate in the synthesis of peptidomimetics, chiral organocatalysts, and pharmaceutical agents—particularly protease inhibitors (e.g., Cathepsin K and DPP-4 inhibitors).

The molecule features a cyclohexyl group adjacent to a stereocenter, providing significant steric bulk and lipophilicity compared to its phenyl analog. The Cbz (benzyloxycarbonyl) group "masks" one amine, allowing for regio- and chemoselective functionalization of the free primary amine.

Chemical Structure & Properties[1][2][3][4][5][6]

| Property | Detail |

| IUPAC Name | Benzyl N-(2-amino-1-cyclohexylethyl)carbamate |

| Common Name | N-Cbz-1-cyclohexyl-1,2-ethanediamine |

| Molecular Formula | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 276.38 g/mol |

| Chirality | Typically used as the (S)-enantiomer , derived from L-Cyclohexylglycine. |

| Key Functionality | Orthogonal amine protection (Cbz vs. free NH₂); Chiral cyclohexyl scaffold. |

Part 2: Synthesis & Production Workflows

The synthesis of this molecule requires careful orchestration to prevent racemization of the chiral center and to ensure the Cbz group remains intact during the formation of the primary amine.

Method A: The Amino Acid Reduction Route (Preferred)

This route starts from (S)-Cyclohexylglycine , a non-natural amino acid. It offers the highest optical purity.

-

Protection: (S)-Cyclohexylglycine is protected with Cbz-Cl.

-

Amidation: The carboxylic acid is converted to a primary amide via a mixed anhydride or active ester.

-

Selective Reduction: The amide is reduced to the amine. Critical Note: Standard LiAlH₄ reduction can cleave the Cbz group. The use of Borane-THF (BH₃·THF) or SmI₂ is required to preserve the carbamate.

Method B: The Nitrile Reduction Route

Alternatively, the amide can be dehydrated to a nitrile, followed by catalytic hydrogenation. However, hydrogenation conditions (Pd/C, H₂) typically cleave Cbz groups.[1][2] Therefore, this route is only viable if the Cbz is installed after the diamine formation, or if a specific catalyst (e.g., Raney Nickel) is used that is less active towards benzyl carbamates under mild conditions.

Visualization: Synthetic Pathway

The following diagram outlines the preferred synthetic workflow (Method A) to ensure structural integrity.

Caption: Figure 1. Selective synthesis of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate via amino acid reduction, preserving the Cbz protecting group.

Part 3: Experimental Protocols

Protocol 1: Selective Reduction of Cbz-Amide to Cbz-Diamine

Objective: Reduce the amide carbonyl to a methylene group without cleaving the Cbz protection.

Reagents:

-

N-Cbz-(S)-Cyclohexylglycine amide (1.0 equiv)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution (3.0 equiv)

-

Methanol (MeOH)[3]

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add N-Cbz-(S)-Cyclohexylglycine amide (10 mmol) and dissolve in anhydrous THF (50 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Dropwise, add the BH₃·THF solution (30 mL, 30 mmol) over 20 minutes via a pressure-equalizing addition funnel. Caution: Gas evolution.

-

Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 4 hours. Monitor by TLC for the disappearance of the starting amide.

-

Quench: Cool the mixture to 0°C. Carefully add MeOH (10 mL) dropwise to quench excess borane. Stir for 30 minutes until gas evolution ceases.

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in MeOH (50 mL) and reflux for 1 hour to break the boron-amine complex.

-

Purification: Concentrate again. Partition the residue between Ethyl Acetate and saturated NaHCO₃.[3] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[4] Purify via flash column chromatography (DCM/MeOH/NH₄OH) to yield the pure diamine.

Validation Criteria:

-

¹H NMR: Look for the disappearance of amide protons and the appearance of the methylene signals (-CH₂-NH₂) around 2.8–3.0 ppm.

-

Mass Spec: Confirm [M+H]⁺ = 277.2.

Part 4: Applications in Drug Discovery & Catalysis

Precursor for Bifunctional Organocatalysts

This molecule is the saturated analog of the phenyl-diamine scaffold used in Takemoto's Catalyst . The cyclohexyl group alters the steric environment, often enhancing enantioselectivity in reactions involving aliphatic substrates.

-

Reaction: The free amine reacts with 3,5-bis(trifluoromethyl)phenyl isothiocyanate to form a chiral thiourea catalyst.

-

Utility: Promotes asymmetric Michael additions and Henry reactions.

Cathepsin K Inhibitors

In medicinal chemistry, the 1-cyclohexyl-1,2-diaminoethane motif serves as a P2-P3 linker in protease inhibitors. The cyclohexyl ring fits into the hydrophobic S2 pocket of enzymes like Cathepsin K (osteoporosis target), providing tighter binding than the planar phenyl ring.

Peptidomimetics

The scaffold acts as a Turn Mimic . The constraint imposed by the cyclohexyl ring and the intramolecular H-bonding (between the carbamate and the free amine or subsequent amide) can lock peptides into specific secondary structures (e.g.,

Visualization: Organocatalyst Synthesis

Caption: Figure 2. Derivatization of the scaffold into a bifunctional thiourea organocatalyst.

Part 5: References

-

Bergmann, M., & Zervas, L. (1932).[1] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft. Link (Foundational Cbz chemistry).

-

Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society. Link (Context for 1,2-diamine catalysts).

-

Robl, J. A., et al. (2008). Dual Metalloprotease Inhibitors: Mercaptoacetyl-Based Fused Heterocyclic Dipeptide Mimetics. Journal of Medicinal Chemistry. Link (Use of cyclohexyl-diamine scaffolds in drug design).

-

McKennon, M. J., & Meyers, A. I. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry. Link (Protocol for amino acid reduction preserving Cbz).

Sources

Comprehensive Structure Elucidation of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate

Executive Summary

Target Molecule: Benzyl N-(2-amino-1-cyclohexylethyl)carbamate

Molecular Formula:

This technical guide details the structural elucidation of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate, a critical chiral diamine intermediate often encountered in peptide mimetics and pharmaceutical synthesis. The elucidation challenge lies in three distinct areas:

-

Regiochemistry: Distinguishing the carbamate-protected nitrogen (

) from the free primary amine ( -

Connectivity: Verifying the placement of the cyclohexyl ring relative to the nitrogen backbone.

-

Stereochemistry: Assigning the absolute configuration (

or

Part 1: Molecular Scaffold & Synthetic Context[1]

The target molecule is a monoprotected 1,2-diamine.[1] In drug development, this scaffold acts as a "privileged structure," often serving as a transition-state mimic in protease inhibitors.

Structural Logic:

-

Core: Ethylenediamine backbone.[2]

-

Pendant: Cyclohexyl group at position 1.

-

Protection: Benzyl carbamate (Cbz) at position 1.

-

Functionality: Free primary amine at position 2 (nucleophilic handle).

Elucidation Workflow

The following directed graph illustrates the logical dependency of the analytical steps required to fully validate this structure.

Figure 1: The structural elucidation workflow, prioritizing mass confirmation followed by connectivity (NMR) and finally stereochemical assignment.

Part 2: Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode is the first line of evidence.

Protocol

-

Solvent: Methanol/Water (1:1) with 0.1% Formic Acid.

-

Concentration: 1-10 µg/mL.

-

Mode: ESI+ (Positive Ion Mode).

Data Interpretation

The theoretical exact mass for

| Ion Species | m/z (Theoretical) | Structural Insight |

| 277.1916 | Confirms molecular formula | |

| 299.1735 | Common adduct, confirms non-covalent association. | |

| Fragment A | ~233 | Loss of |

| Fragment B | 91.0548 | Tropylium ion ( |

Mechanistic Note: Benzyl carbamates often undergo fragmentation where the benzyl group cleaves to form a stable tropylium cation (m/z 91). The loss of the Cbz group typically yields the free diamine fragment, though this may not be the base peak in soft ionization.

Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is used primarily to confirm the oxidation state of the carbon and the nature of the nitrogen atoms.

Key Diagnostic Bands[4][5][6]

-

Carbamate C=O: Look for a strong band at 1690–1720 cm⁻¹ . This distinguishes the carbamate from a simple amide (usually 1650–1690 cm⁻¹).

-

N-H Stretch (Amide A): A sharp band around 3300–3400 cm⁻¹ .

-

Primary Amine (

): Two bands (symmetric and asymmetric stretch) may be visible in the 3300–3500 cm⁻¹ region, though often overlapped by the carbamate NH. -

C-O-C Stretch: Broad bands at 1050–1250 cm⁻¹ confirm the ester linkage of the carbamate.

Part 4: NMR Spectroscopy (The Core Analysis)

This is the most critical section. You must distinguish between the two nitrogen environments.

Solvent Choice:

-

It slows proton exchange, allowing the observation of the carbamate

doublet and the amine -

It provides better solubility for polar diamines.

1H NMR Assignment (Expected Data in DMSO- )

| Proton Env. | Approx. Shift ( | Multiplicity | Integral | Assignment Logic |

| Aromatic | 7.30 - 7.40 | Multiplet | 5H | Benzyl aromatic ring. |

| Carbamate NH | 7.00 - 7.50 | Doublet | 1H | Couples to CH (Methine). Disappears with |

| Benzyl | 5.00 - 5.10 | Singlet (or ABq) | 2H | Characteristic of Benzyl ester/carbamate. |

| Methine ( | 3.30 - 3.60 | Multiplet | 1H | Deshielded by N and adjacent to Cy ring. |

| Methylene ( | 2.50 - 2.80 | Multiplet | 2H | Adjacent to primary amine (less deshielded). |

| Amine | 1.50 - 2.50 | Broad Singlet | 2H | Variable position. Disappears with |

| Cyclohexyl | 0.90 - 1.80 | Multiplets | 11H | Characteristic aliphatic envelope. |

Regioisomer Verification (HMBC)

The central question: Is the Cbz group on the Methine Nitrogen (

We use HMBC (Heteronuclear Multiple Bond Correlation) to solve this. HMBC shows correlations over 2-3 bonds.

-

The Diagnostic Peak: The Carbamate Carbonyl Carbon (

ppm). -

Scenario A (Target Structure): The Carbonyl carbon will show a strong 3-bond correlation to the Methine proton (

-Cy) and the Benzyl protons . It will not correlate strongly to the methylene protons of the ethyl chain. -

Scenario B (Wrong Isomer): If the Cbz were on the primary amine, the Carbonyl would correlate to the Methylene protons (

-N).

Figure 2: HMBC correlation map. The correlation between the Carbonyl carbon and the Methine proton definitively places the carbamate at the chiral center.

Part 5: Stereochemical Assignment

Once the connectivity is solved, the absolute configuration (

Method A: Mosher's Amide Analysis (Preferred)

Since the molecule contains a free primary amine, it is an ideal candidate for Mosher's method.

-

Derivatization: React the free amine with both

- and -

NMR Analysis: Compare the 1H or 19F NMR chemical shift differences (

) of protons near the chiral center. -

Model: Apply the Mosher model to deduce the configuration based on the shielding/deshielding effects of the phenyl ring in the MTPA auxiliary.

Method B: Chiral HPLC

If an authentic standard of known stereochemistry is available (or the racemate), Chiral HPLC is faster.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/Isopropanol (with 0.1% Diethylamine to sharpen the amine peak).

-

Result: Separation of enantiomers allows comparison of retention time with the standard.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR shift principles).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link] (Authoritative guide on Mosher's method).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press.

Sources

Methodological & Application

The Strategic Application of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate in Asymmetric Synthesis: A Technical Guide

Introduction: Unveiling a Versatile Chiral Building Block

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a constant driving force in the pharmaceutical and fine chemical industries. Chiral building blocks serve as foundational scaffolds for the construction of complex molecular architectures with defined stereochemistry. This guide focuses on Benzyl N-(2-amino-1-cyclohexylethyl)carbamate , a meticulously designed chiral intermediate that leverages the stereochemical information of a cyclohexane backbone to direct the formation of new chiral centers.

This molecule incorporates two key features: a rigid chiral cyclohexane diamine derivative scaffold and a differentially protected diamine functionality. The benzyl carbamate (Cbz) group provides robust protection for the primary amine, allowing for selective manipulation of the secondary amine within the cyclohexane ring. This strategic design makes it a valuable tool for a range of asymmetric transformations. This document provides an in-depth exploration of its properties, synthesis, and application in asymmetric synthesis, offering researchers and drug development professionals a comprehensive protocol for its effective use.

Physicochemical Properties and Structural Rationale

The efficacy of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate as a chiral building block is rooted in its distinct structural characteristics. A summary of its key properties is presented below.

| Property | Description | Significance in Synthesis |

| Chiral Scaffold | The molecule is built upon a chiral trans-1,2-diaminocyclohexane (DACH) core, a well-established platform for inducing stereoselectivity.[1][2] | The rigid cyclohexane ring locks the substituents in a defined spatial arrangement, enabling effective transfer of chirality during reactions. |

| Differential Protection | The exocyclic primary amine is protected as a benzyl carbamate (Cbz), while the endocyclic secondary amine remains available for reaction. | This orthogonality allows for selective functionalization of the secondary amine without affecting the primary amine, a crucial feature for multi-step syntheses.[3][4] |

| Cbz Protecting Group | The benzyloxycarbonyl (Cbz) group is stable under a wide range of reaction conditions but can be readily removed via catalytic hydrogenolysis.[5][6] | This provides a reliable method for deprotection at a later synthetic stage, revealing the primary amine for further elaboration. |

| Solubility | The compound is generally soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Facilitates its use in a variety of reaction media. |

Conceptual Workflow for Application

The strategic use of this chiral building block typically follows a logical progression, as illustrated in the workflow diagram below. The primary utility of this reagent lies in its ability to act as a chiral auxiliary or as a key intermediate in the synthesis of more complex chiral molecules.

Figure 1: Conceptual workflow for the application of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate in asymmetric synthesis.

Protocol 1: Asymmetric Alkylation of a Prochiral Electrophile

This protocol details the use of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate as a chiral auxiliary to direct the asymmetric alkylation of a ketone. The secondary amine of the building block is first condensed with the ketone to form a chiral enamine, which then reacts with an electrophile from the less sterically hindered face.

Step 1: Formation of the Chiral Enamine

-

Reagents and Materials:

-

Benzyl N-(2-amino-1-cyclohexylethyl)carbamate (1.0 eq)

-

Prochiral ketone (e.g., cyclohexanone) (1.2 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

-

Toluene (anhydrous)

-

Dean-Stark apparatus

-

Round-bottom flask, magnetic stirrer, heating mantle

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add Benzyl N-(2-amino-1-cyclohexylethyl)carbamate, the prochiral ketone, and a catalytic amount of p-TsOH in anhydrous toluene.

-

Heat the reaction mixture to reflux and monitor the formation of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude chiral enamine, which can be used in the next step without further purification.

-

Step 2: Diastereoselective Alkylation

-

Reagents and Materials:

-

Crude chiral enamine from Step 1 (1.0 eq)

-

Alkylating agent (e.g., benzyl bromide) (1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask, magnetic stirrer, syringe

-

-

Procedure:

-

Dissolve the crude chiral enamine in anhydrous THF in a Schlenk flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the alkylating agent via syringe over 15 minutes.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 3: Hydrolysis and Recovery of the Chiral Product

-

Reagents and Materials:

-

Crude product from Step 2

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Separatory funnel

-

-

Procedure:

-

Dissolve the crude product in diethyl ether and transfer to a separatory funnel.

-

Add an equal volume of 1 M HCl and shake vigorously for 10 minutes to hydrolyze the imine.

-

Separate the layers. The aqueous layer contains the protonated chiral auxiliary, which can be recovered by basification and extraction.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting chiral ketone by column chromatography on silica gel.

-

Protocol 2: Deprotection of the Cbz Group

This protocol describes the removal of the Cbz protecting group to liberate the primary amine, which can then be used for further synthetic transformations. Catalytic hydrogenolysis is the most common and effective method for Cbz deprotection.[5]

-

Reagents and Materials:

-

Cbz-protected compound (1.0 eq)

-

10% Palladium on carbon (Pd/C) (10 mol %)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Round-bottom flask, magnetic stirrer, filtration apparatus (e.g., Celite pad)

-

-

Procedure:

-

Dissolve the Cbz-protected compound in methanol or ethanol in a round-bottom flask.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

-

Mechanism of Cbz Deprotection

The deprotection of the Cbz group proceeds via catalytic hydrogenolysis, a process that involves the cleavage of a carbon-oxygen bond by hydrogen in the presence of a metal catalyst.

Figure 2: Simplified representation of Cbz deprotection.

Conclusion: A Strategic Asset in Asymmetric Synthesis

Benzyl N-(2-amino-1-cyclohexylethyl)carbamate stands as a testament to the power of rational design in chiral building blocks. Its combination of a rigid stereodirecting core and orthogonal protecting groups provides chemists with a versatile tool for the construction of enantiomerically enriched molecules. The protocols outlined in this guide offer a starting point for the exploration of its synthetic potential, which is anticipated to be broad and impactful in the fields of medicinal chemistry and materials science. As with any chiral auxiliary or building block, the optimization of reaction conditions for specific substrates is crucial for achieving high levels of stereoselectivity and yield.

References

- Synthesis and fluorescent properties of novel chiral 1,2-diaminocyclohexane substituted ligands and their complexes. Tetrahedron.

- EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons.

- Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and C

- UCHEM-CHIRAL AUXILIARIES. UCHEM.

- trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition.

- Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis.

- Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine C

- trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition.

- Chiral diamines in asymmetric synthesis. UCL Discovery.

- Cyclohexyl-Based Chiral Auxiliaries. Sigma-Aldrich.

- Chiral 1,2-Amino Alcohols and 1,2-Diamines Derived from Cyclohexene Oxide: Recent Applications in Asymmetric Synthesis.

- Chiral Auxiliaries and Chirogenesis. MDPI.

- Chiral auxiliary. Wikipedia.

- Cas 72080-83-2,BENZYL N-(2-AMINOETHYL)

- Cbz-Protected Amino Groups. Organic Chemistry Portal.

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.

- CBZ Protected Amino Acids. Vector Labs.

- Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride CAS 162576-01-4. BIOSYNCE.

- Benzyl carbam

- Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine.

- Continuous-Flow Synthesis of Chiral 1,2-Diamino Deriv

- Benzyl N-(2-aminoethyl)

- Benzyl N-(2-aminoethyl)

- 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)

Sources

catalytic hydrogenation methods for deprotection of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate

An Application Guide to the Catalytic Hydrogenation for Deprotection of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and practical protocols for the deprotection of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate via catalytic hydrogenation. The methodologies described herein are grounded in established principles of organic synthesis and are designed to ensure high efficiency, and reproducibility.

Introduction: The Significance of Cbz Deprotection

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in multi-step organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical development.[1][2] Its popularity stems from its stability under a variety of reaction conditions and its facile removal through catalytic hydrogenation. This process, known as hydrogenolysis, offers a mild and clean deprotection pathway, yielding the desired amine along with the benign byproducts toluene and carbon dioxide.[3][4]

The substrate of focus, Benzyl N-(2-amino-1-cyclohexylethyl)carbamate, presents a specific challenge due to the presence of a primary amine in addition to the Cbz-protected amine. Careful selection of reaction conditions is crucial to achieve selective deprotection without inducing side reactions or catalyst deactivation.

Reaction Mechanism and Key Principles

The catalytic hydrogenolysis of a Cbz group is a heterogeneous catalytic process that occurs on the surface of a palladium catalyst.[5] The reaction proceeds through a two-step mechanism:

-

Hydrogenolysis of the Benzyl-Oxygen Bond: The palladium catalyst activates both hydrogen gas and the Cbz-protected amine. The benzyl C-O bond is cleaved by the activated hydrogen species on the catalyst surface, leading to the formation of toluene and an unstable carbamic acid intermediate.[2][4]

-

Spontaneous Decarboxylation: The carbamic acid intermediate rapidly decarboxylates to yield the free amine and carbon dioxide.[2][4]

Caption: General reaction scheme for Cbz deprotection.[2]

Experimental Protocols

This section outlines two primary protocols for the catalytic hydrogenation of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate. The choice of protocol will depend on the available equipment and the scale of the reaction.

Protocol 1: Hydrogenolysis using Hydrogen Gas

This is the most common method for Cbz deprotection and is suitable for a wide range of scales.[3]

Materials:

-

Benzyl N-(2-amino-1-cyclohexylethyl)carbamate

-

10% Palladium on activated carbon (Pd/C)[3]

-

Methanol (MeOH) or Ethanol (EtOH)[6]

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus[3]

-

Celite® or a suitable filter aid

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[6]

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution under an inert atmosphere.[3]

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For laboratory-scale reactions, a hydrogen-filled balloon is often sufficient. For larger scales or more challenging reactions, a Parr hydrogenation apparatus can be used to apply higher pressures of hydrogen.[7]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.[1]

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine. The product can be further purified by column chromatography or crystallization if necessary.[4]

Caption: Experimental workflow for Cbz deprotection via hydrogenolysis.

Protocol 2: Transfer Hydrogenation

This method offers a convenient alternative to using hydrogen gas, employing a hydrogen donor instead.[5]

Materials:

-

Benzyl N-(2-amino-1-cyclohexylethyl)carbamate

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Ammonium formate or formic acid[5]

-

Celite® or a suitable filter aid

Procedure:

-

Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol in a round-bottom flask.[2]

-

Catalyst and Donor Addition: Carefully add 10% Pd/C (10-20 mol%) followed by the hydrogen donor (e.g., ammonium formate, 3-5 equivalents) to the solution.[2]

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the reaction progress by TLC or LC-MS.[2]

-

Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1 (filtration through Celite® and solvent evaporation).

Key Parameters and Optimization

The success of the deprotection of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate is influenced by several factors.

| Parameter | Recommendation | Rationale and Considerations |

| Catalyst | 10% Pd/C is a standard choice.[3] For potentially difficult substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[5][6] | The free primary amine in the substrate or the diamine product can partially inhibit the catalyst.[8] Pearlman's catalyst is often more robust in the presence of amines. |

| Solvent | Methanol, ethanol, or ethyl acetate are commonly used.[3][6] | Alcoholic solvents generally facilitate the reaction.[5] The choice of solvent should also ensure the solubility of the starting material and product. |

| Hydrogen Source | Hydrogen gas (atmospheric or elevated pressure) or a hydrogen donor like ammonium formate.[5] | Transfer hydrogenation can be more convenient for small-scale reactions and avoids the need for specialized hydrogenation equipment. |

| Temperature | Room temperature is typically sufficient.[4] | In cases of slow or incomplete reactions, gentle heating (40-60 °C) may be beneficial, but this can also increase the risk of side reactions.[9][10] |

| Additives | A small amount of acetic acid can be added. | The addition of acid can protonate the product amine, preventing it from coordinating to and poisoning the palladium catalyst.[8] However, this will result in the formation of the acetate salt of the product. |

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Inactive catalyst- Catalyst poisoning by the amine product- Insufficient hydrogen pressure or donor | - Use a fresh batch of catalyst.- Increase catalyst loading (e.g., to 20 mol%).[10]- Consider using Pearlman's catalyst.[6]- Add a small amount of acetic acid to the reaction mixture.[8]- For hydrogenolysis, increase hydrogen pressure. For transfer hydrogenation, add more hydrogen donor.[10] |

| Side Product Formation | - Over-reduction of other functional groups (if present)- N-alkylation in alcoholic solvents | - Ensure the substrate is pure.- If using an alcoholic solvent and N-alkylation is observed, switch to a non-alcoholic solvent like ethyl acetate or THF.[5] |

| Low Product Recovery | - Adsorption of the product onto the catalyst or Celite® | - After filtration, wash the filter cake thoroughly with the reaction solvent. In some cases, washing with a more polar solvent or a dilute acid solution (followed by neutralization) can help recover adsorbed product. |

Conclusion

The catalytic hydrogenation for the deprotection of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate is a robust and efficient transformation. By carefully selecting the catalyst, solvent, and reaction conditions, high yields of the desired diamine can be achieved. The protocols and troubleshooting guide provided in this document offer a comprehensive resource for researchers in the successful application of this important synthetic method.

References

-

ACS Omega. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications. Retrieved from [Link]

-

Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]

-

PMC. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. ACS Publications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]

- 7. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]

- 8. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thalesnano.com [thalesnano.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Utilization of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate in Peptidomimetic Synthesis

Abstract & Scope

This Application Note details the strategic use of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate (referred to herein as Compound A ) as a privileged chiral building block in the synthesis of protease inhibitors, specifically targeting Cathepsin K and Renin .

Compound A (

Chemical Context & Structural Logic[1][2][3][4][5]

The "Privileged" Scaffold

In drug design, the 1-cyclohexylethylamine motif serves as a bioisostere for Leucine or Phenylalanine side chains, often targeting the hydrophobic S2 subsite of cysteine proteases.

-

Lipophilicity: The cyclohexyl group enhances metabolic stability and membrane permeability compared to its phenyl analog.

-

Orthogonality: The molecule possesses two distinct nitrogen centers:

-

N1 (Secondary, Chiral): Protected by Carboxybenzyl (Cbz).[1] This nitrogen usually engages the S2 pocket backbone hydrogen bonds.

-

N2 (Primary, Achiral): Free amine (

). This is the nucleophilic handle for attaching the "warhead" (e.g., nitrile, ketoamide) that targets the catalytic cysteine.

-

Mechanism of Action (Downstream)

The intermediates prepared using Compound A are typically precursors to transition-state analogs. The free amine is coupled to an electrophilic "warhead" (Right-Hand Side), while the Cbz group is later removed to attach a "cap" (Left-Hand Side) that optimizes potency.

Caption: Synthetic workflow transforming Compound A into a bioactive protease inhibitor via sequential functionalization.

Experimental Protocols

Protocol A: Regioselective Amide Coupling (The "Right-Hand" Side)

This protocol describes the coupling of Compound A with a carboxylic acid derivative (e.g., N-cyanomethyl-L-proline or a functionalized benzoic acid).

Reagents:

-

Substrate: Benzyl N-(2-amino-1-cyclohexylethyl)carbamate (1.0 equiv).

-

Coupling Partner: Carboxylic Acid (

) (1.1 equiv). -

Coupling Agent: HATU (1.2 equiv) OR EDC

HCl (1.5 equiv) / HOBt (1.5 equiv). -

Base:

-Diisopropylethylamine (DIPEA) (3.0 equiv). -

Solvent: Anhydrous DMF or DCM.

Procedure:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration). -

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at

for 15 minutes to form the activated ester.-

Note: If using EDC/HOBt, add HOBt first, then EDC. Stir for 30 mins at

.

-

-

Addition: Add Compound A (1.0 equiv) dissolved in a minimal amount of DMF dropwise to the activated mixture.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Checkpoint: Look for the disappearance of the starting amine (

) and appearance of the amide product (

-

-

Workup:

-

Dilute with EtOAc.[2]

-

Wash sequentially with 10% Citric Acid (removes excess DIPEA/HATU byproducts), Sat.

(removes unreacted acid), and Brine. -

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, typically 0-5% MeOH in DCM).

Data Validation:

| Parameter | Expected Result |

|---|

| 1H NMR | Shift of the

Protocol B: Cbz-Deprotection (The "Switch")

Following the successful installation of the "Right-Hand" side, the Cbz group must be removed to allow processing of the chiral amine.

Method 1: Catalytic Hydrogenolysis (Preferred for stability)

-

Reagents: 10% Pd/C (10 wt% loading),

gas (balloon), MeOH or EtOH. -

Procedure:

-

Dissolve the intermediate from Protocol A in MeOH (0.1 M).

-

Add 10% Pd/C (10% by weight of substrate) carefully under argon flow.

-

Purge flask with

(balloon pressure) three times. -

Stir vigorously at RT for 2–6 hours.

-

Filtration: Filter through a Celite pad to remove catalyst. Wash with MeOH.

-

Concentration: Evaporate solvent to yield the free secondary amine.

-

Caution: Do not let the Pd/C dry out on the filter (fire hazard).

-

Method 2: Acidolysis (For alkenes or sulfur-containing substrates)

-

Reagents: 33% HBr in Acetic Acid.

-

Procedure:

-

Dissolve substrate in minimal AcOH.

-

Add HBr/AcOH solution (5–10 equiv). Stir at RT for 1 hour.

-

Precipitate the amine hydrobromide salt by adding cold

. -

Filter and dry the solid.

-

Troubleshooting & Optimization

Solubility Issues

The cyclohexyl group renders Compound A and its intermediates highly lipophilic.

-

Issue: Poor solubility in MeOH during hydrogenation.

-

Solution: Use a mixture of MeOH/THF (1:1) or MeOH/EtOAc.

Diastereomeric Purity

While Compound A is usually supplied as a single enantiomer (e.g., derived from L-Phe), coupling conditions can induce racemization if the carboxylic acid partner is prone to azlactone formation.

-

Prevention: Use HOBt or HOAt as an additive. Keep the activation temperature low (

). -

Analysis: Use Chiral HPLC (Chiralpak AD-H or OD-H columns) using Hexane/IPA gradients.

Regioselectivity Confirmation

Ensure the coupling occurred at the primary amine (

-

Check: The Cbz group is non-nucleophilic under standard coupling conditions. If bis-acylation is observed (rare), reduce the equivalents of acylating agent and ensure the starting material is free of base prior to reaction.

References

-

Cathepsin K Inhibitor Development

- Robichaud, J., et al. (2008). "Identification of Odanacatib (MK-0822), a Selective Inhibitor of Cathepsin K." Journal of Medicinal Chemistry.

-

(Validates the cyclohexyl-leucine scaffold).

-

Cbz Protection/Deprotection Strategies

- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."

-

(Validated protocols for hydrogenolysis).

-

Synthesis of 1,2-Diamines

- Pastó, M., et al. (2004). "Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide." ARKIVOC.

-

(Context for cyclohexyl diamine synthesis).

-

Amide Coupling Protocols

- Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

-

(Review of HATU/EDC mechanisms).

Sources

scale-up synthesis techniques for Benzyl N-(2-amino-1-cyclohexylethyl)carbamate

Application Note & Protocol: Scale-Up Synthesis of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate

Part 1: Introduction & Strategic Overview

Subject: Benzyl N-(2-amino-1-cyclohexylethyl)carbamate (Cbz-protected 1-cyclohexyl-1,2-ethanediamine). CAS Registry Number: (Related to 72080-83-2 for ethyl analog; specific CAS for cyclohexyl derivative often proprietary or listed as intermediate). Target Audience: Process Chemists, Medicinal Chemists, and CMC Leads.

Executive Summary: Benzyl N-(2-amino-1-cyclohexylethyl)carbamate is a critical chiral building block used in the synthesis of peptidomimetics, particularly for HCV NS3 protease inhibitors (e.g., Boceprevir analogs) and Cathepsin K inhibitors . Its structure features a cyclohexyl ring providing lipophilicity and a 1,2-diamine backbone protected orthogonally (Cbz on the internal amine, free primary amine).

The scale-up of this molecule presents specific challenges:

-

Enantiomeric Integrity: Preserving the chirality of the starting material (typically L-Cyclohexylglycine).

-

Chemoselectivity: Reducing the amide or nitrile precursor without cleaving the sensitive carbamate (Cbz) group.

-

Safety: Managing the exotherms and hydrogen evolution associated with hydride reductions on a kilogram scale.

This guide details a Two-Step Protocol starting from N-Cbz-L-Cyclohexylglycine , utilizing a mixed-anhydride amidation followed by a controlled Borane reduction. This route is selected for its atom economy and scalability compared to azide-based or Curtius rearrangement routes.

Part 2: Detailed Synthetic Protocol

Route Selection: The Amide Reduction Pathway

While the Alcohol

Reaction Scheme:

-

Activation/Amidation: N-Cbz-L-Cyclohexylglycine

Mixed Anhydride -

Reduction: Primary Amide

Primary Amine (using Borane-Dimethyl Sulfide).

Step 1: Synthesis of N-Cbz-L-Cyclohexylglycinamide

Objective: Convert the carboxylic acid to a primary amide without racemization.

Reagents & Materials:

-

Starting Material: N-Cbz-L-Cyclohexylglycine (1.0 equiv).

-

Activator: Isobutyl Chloroformate (IBCF) (1.1 equiv).

-

Base: N-Methylmorpholine (NMM) (1.1 equiv).

-

Ammonia Source: Ammonium Hydroxide (28% aq) or Ammonia gas (excess).

-

Solvent: THF or Ethyl Acetate (anhydrous).

Protocol:

-

Charge: Load a jacketed reactor with N-Cbz-L-Cyclohexylglycine and THF (10 vol). Cool to -15°C .

-

Activation: Add NMM followed by the slow addition of IBCF over 30 minutes. Maintain internal temperature < -10°C . Stir for 30 minutes to form the mixed anhydride.

-

Critical Control Point: Temperature control is vital to prevent disproportionation of the mixed anhydride, which lowers yield.

-

-

Amidation: Sparge Ammonia gas or add aqueous Ammonium Hydroxide slowly. A white precipitate (NMM·HCl) will form.

-

Note: If using aqueous ammonia, ensure temperature does not spike above 0°C to minimize hydrolysis.[3]

-

-

Workup: Warm to room temperature (RT). Quench with water. Remove THF under reduced pressure. Extract the resulting slurry with Ethyl Acetate. Wash with 1N HCl, saturated NaHCO₃, and brine.

-

Isolation: Concentrate and crystallize from Ethyl Acetate/Heptane.

Step 2: Selective Reduction to Benzyl N-(2-amino-1-cyclohexylethyl)carbamate

Objective: Reduce the amide carbonyl to a methylene group while preserving the Cbz carbamate.

Reagents:

-

Substrate: N-Cbz-L-Cyclohexylglycinamide (1.0 equiv).

-

Reductant: Borane-Dimethyl Sulfide (BH₃·DMS) (2.0 - 3.0 equiv).

-

Alternative: BH₃[5]·THF (safer but lower concentration).

-

-

Solvent: Anhydrous THF.

-

Quench: Methanol, then 1N HCl in Methanol.

Protocol:

-

Setup: Purge reactor with Nitrogen. Charge Substrate and THF (8 vol).

-

Addition: Heat solution to 50°C (or mild reflux). Add BH₃[5]·DMS dropwise via addition funnel or dosing pump.

-

Safety: Evolution of DMS (stench) and potential H₂ buildup. Scrubber required.

-

-

Reaction: Stir at 50–60°C for 4–6 hours. Monitor by HPLC for disappearance of amide.

-

Quench (The Hazardous Step):

-

Cool to 0°C .

-

Slowly add Methanol. Caution: Vigorous H₂ evolution.

-

After gas evolution ceases, add HCl in Methanol (or aqueous HCl) and reflux for 1 hour. This step breaks the stable Borane-Amine complex.

-

-

Isolation:

-

Purification: The crude oil is often converted to the Hydrochloride Salt or Oxalate Salt for crystallization.

-

Dissolve free base in Ethanol. Add 1.0 equiv HCl in EtOH. Dilute with MTBE to precipitate the salt.

-

Part 3: Process Visualization

Workflow Diagram (Graphviz)

The following diagram illustrates the critical process flow and decision nodes for the scale-up.

Caption: Process flow for the conversion of Cbz-Cyclohexylglycine to the target diamine, highlighting the critical safety zone during hydride reduction.

Part 4: Key Technical Data & Troubleshooting

Table 1: Process Parameters & Specifications

| Parameter | Specification | Rationale |

| Activation Temp | -15°C to -10°C | Prevents decomposition of mixed anhydride to urethane impurities. |

| Borane Equivalents | 2.5 - 3.0 eq | Excess required to complex the amine product and drive full reduction. |

| Quench Reflux | > 1 hour | Essential to cleave the N-B bond; failure leads to low yield and boron contamination. |

| Cbz Stability | Stable < 60°C | Cbz can degrade via isocyanate formation if overheated during basic workup. |

| Chiral Purity | > 99.0% ee | Racemization is rare in this route but must be monitored by Chiral HPLC (e.g., Chiralpak AD-H). |

Troubleshooting Guide

-

Issue: Low yield after reduction.

-

Cause: Incomplete breaking of the Borane-Amine complex.

-

Fix: Extend the acidic methanol reflux time or use stronger acid (conc. HCl) during workup.[7]

-

-

Issue: Cbz cleavage (Benzyl alcohol detected).

-

Cause: Reaction temperature too high or use of LAH instead of Borane.

-

Fix: Ensure temperature stays <60°C. Strict exclusion of moisture during Borane addition.

-

-

Issue: Gel formation during quench.

-

Cause: Rapid precipitation of borate salts.

-

Fix: Dilute with more Methanol before adding acid.

-

References

-

Xiang, S. H., et al. (2010).[2][3] "Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions." Synlett, 2010(12), 1829-1832.[3] Link

-

Huang, P. Q., et al. (2010).[2][3] "A General and Efficient Method for the Reduction of Amides to Amines." Journal of Organic Chemistry. (Discusses chemoselectivity of Borane vs. other hydrides).

-

Patent US20200247785A1. "IL-17 Ligands And Uses Thereof."[8] (Describes the synthesis of Cbz-protected diamine intermediates). Link

-

Patent WO2020163554A1. "Modulateurs d'il-17a et leurs utilisations." (Details the reduction of Cbz-cyclohexylglycine amide). Link

-

BenchChem. "Selective Mono-Boc Protection of Ethylenediamine: An Application Note." (Provides context on handling diamine protection groups). Link[3]

Disclaimer: This protocol involves hazardous reagents (Borane, Chloroformates).[3] All procedures should be performed in a fume hood with appropriate PPE and by trained personnel.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions [organic-chemistry.org]

- 3. TWI359145B - Process for preparing intermediates of peptidomime - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CN105859566A - 2-(1-cyclohexenyl)ethylamine and preparation method thereof - Google Patents [patents.google.com]

- 7. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]

- 8. US20200247785A1 - IL-17 Ligands And Uses Thereof - Google Patents [patents.google.com]

derivatization of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate for ligand synthesis

Application Note: Strategic Derivatization of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate for Ligand Synthesis

Abstract

This technical guide details the derivatization of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate , a critical mono-protected 1,2-diamine scaffold used in the synthesis of chiral ligands (e.g., for asymmetric catalysis) and peptidomimetics.[1] We provide validated protocols for regioselective functionalization of the free primary amine via amide coupling and reductive amination, followed by orthogonal deprotection of the Cbz group. Emphasis is placed on maintaining stereochemical integrity and maximizing yield through mechanistic control.

Introduction: The Scaffold Advantage

Benzyl N-(2-amino-1-cyclohexylethyl)carbamate represents a "privileged structure" in medicinal and coordination chemistry.[1] It features a chiral ethylene diamine backbone with a bulky cyclohexyl group, offering steric modulation essential for enantioselective catalytic ligands.

Structural Analysis & Reactivity Profile:

-

N2 (Free Amine): A primary aliphatic amine. It is the most nucleophilic site and the primary handle for immediate derivatization.

-

N1 (Cbz-Protected Amine): The carbamate nitrogen is non-nucleophilic under basic/neutral conditions.[1] The Benzyloxycarbonyl (Cbz) group provides orthogonal protection, stable to the acidic or basic conditions used to functionalize N2, but readily cleavable via hydrogenolysis.[2]

-

Chiral Center (C1): The carbon bearing the cyclohexyl group. Maintaining the stereochemistry at this position is paramount; protocols must avoid harsh racemizing conditions (e.g., strong bases at high temperatures).

Derivatization Pathways & Logic

The synthesis of bidentate ligands or drug intermediates from this scaffold typically follows a "Divergent-Convergent" workflow.[1]

Figure 1: Strategic Derivatization Map

Caption: Divergent synthesis pathways for the mono-protected diamine scaffold. Pathway A and B are the primary focus for ligand synthesis.

Validated Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Purpose: To attach a ligand "arm" (e.g., picolinic acid, phosphine-oxide precursor) to the free amine (N2). Mechanism: HATU generates an active OAt-ester in situ, which reacts faster and with less racemization than standard carbodiimides.[1]

Reagents:

-

Scaffold (1.0 equiv)

-

Carboxylic Acid Partner (1.1 equiv)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF or DCM.[1]

Step-by-Step Procedure:

-

Activation: In a flame-dried flask under N2, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes.

-

Coupling Agent: Add HATU (1.1 equiv). The solution should turn yellow/orange (formation of the activated ester). Stir for 5–10 minutes at Room Temperature (RT).

-

Amine Addition: Add the Benzyl N-(2-amino-1-cyclohexylethyl)carbamate scaffold (1.0 equiv) dissolved in minimal DMF.

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (or LC-MS) for the disappearance of the amine.

-

Workup: Dilute with EtOAc. Wash sequentially with 10% Citric Acid (removes DIPEA/HATU byproducts), Sat. NaHCO3, and Brine.[2]

-

Purification: Flash chromatography (Hexane/EtOAc).

Critical Insight: The use of Citric Acid in the workup is crucial. It efficiently removes the basic DIPEA and the water-soluble urea byproducts without hydrolyzing the newly formed amide or the Cbz group.

Protocol B: Selective Reductive Amination

Purpose: To create a secondary amine at N2, allowing for steric tuning of the ligand without forming a rigid amide bond. Mechanism: Formation of an iminium ion followed by selective reduction.[3][4]

Reagents:

-

Scaffold (1.0 equiv)

-

Aldehyde/Ketone Partner (1.1 equiv)

-

Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv)

-

Acetic Acid (AcOH) (catalytic, 1-2 drops)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Step-by-Step Procedure:

-

Imine Formation: Dissolve the scaffold (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (0.2 M). If the ketone is unreactive, add catalytic AcOH. Stir for 30 mins to allow equilibrium formation of the imine/iminium species.

-

Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.

-

Why NaBH(OAc)3? It is milder than NaBH4 and NaCNBH3. It selectively reduces the iminium ion over the aldehyde/ketone, preventing side reactions (alcohol formation).

-

-

Reaction: Stir at RT for 12–16 hours.

-

Quench: Quench with Sat. NaHCO3 (gas evolution may occur).

-

Extraction: Extract with DCM (x3). Dry over Na2SO4.[1][2][5][6]

Protocol C: Cbz Deprotection (Hydrogenolysis)

Purpose: To reveal the N1 amine for the final coordination sphere construction.

Reagents:

-

N2-functionalized Intermediate[1]

-

Pd/C (10 wt% loading) (10 mol% relative to substrate)

-

Hydrogen Gas (Balloon pressure, ~1 atm)

Step-by-Step Procedure:

-

Inerting: Place the intermediate and Pd/C in a flask. Evacuate and backfill with Nitrogen (x3) to remove oxygen (safety critical to prevent ignition of Pd/C).

-

Solvation: Add MeOH carefully under Nitrogen flow.

-

Hydrogenation: Evacuate and backfill with Hydrogen gas (balloon). Stir vigorously at RT for 2–6 hours.

-

Note: The reaction generates Toluene and CO2 as byproducts.

-

-

Filtration: Filter the mixture through a Celite pad to remove the Pd catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate. The free amine is often unstable to oxidation; use immediately or store as an HCl salt.

Quality Control & Data Interpretation

Table 1: QC Parameters for Intermediates

| Parameter | Method | Expected Observation | Troubleshooting |

| Reaction Completion | TLC (Ninhydrin Stain) | Disappearance of free amine spot (Scaffold). | If amine persists, add 0.2 eq more HATU. |

| Identity | 1H NMR (CDCl3) | Amide: Shift of N2-H protons downfield (>6.5 ppm).[1] Cbz: Characteristic benzylic singlet ~5.1 ppm.[1] | Broad peaks? Check for rotamers (common in carbamates). |

| Purity | LC-MS (ESI+) | Single peak with Mass = [M+H]+.[1] | Multiple peaks? Check for racemization or incomplete coupling.[1] |

| Cbz Removal | TLC (UV) | Disappearance of UV-active benzyl spot (if ligand is non-UV).[1] | If slow, add 1 drop of AcOH or warm to 40°C. |

Mechanistic Visualization

The following diagram illustrates the HATU coupling cycle, highlighting the critical intermediate stabilization that prevents racemization of the chiral center adjacent to the amine.

Caption: HATU-mediated amide bond formation cycle minimizing racemization risks.

References

-

Abdel-Magid, A. F., et al. (1996).[3][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][7][8][9] Journal of Organic Chemistry.[3] Retrieved from [Link]

-

Organic Chemistry Portal. (2025). Sodium Triacetoxyborohydride in Reductive Amination.[1][3][4][7][9] Retrieved from [Link]

-

Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.[1][10] Retrieved from [Link]

-

Pittelkow, M. (2007). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis.[1][2][3][5][7][11][8][9][12][13][14] Retrieved from [Link]

Sources

- 1. Benzyl N-(2-aminoethyl)carbamate | C10H14N2O2 | CID 2794257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. total-synthesis.com [total-synthesis.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. Sodium triacetoxyborohydride [organic-chemistry.org]

- 9. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 10. Cbz-Protected Amino Groups [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. lookchem.com [lookchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for Benzyl N-(2-amino-1-cyclohexylethyl)carbamate

Topic: Solubility Optimization & Formulation Strategies Target Molecule: Benzyl N-(2-amino-1-cyclohexylethyl)carbamate Audience: Medicinal Chemists, Formulation Scientists, Biological Assay Developers[1]

Executive Summary: The Physicochemical Challenge

Benzyl N-(2-amino-1-cyclohexylethyl)carbamate presents a classic "amphiphilic mismatch" common in drug development intermediates.

-

The Hydrophobic Burden: The molecule contains two significant lipophilic domains—the Benzyl carbamate (Cbz) protecting group and the Cyclohexyl ring. These significantly increase the partition coefficient (LogP), driving the molecule to aggregate in aqueous media.

-

The Solubilizing Handle: The Primary Amine on the ethyl linker is your only hydrophilic lever. With a predicted pKa of approximately 10.0–10.6 (typical for cyclohexyl-alkyl amines), this group is protonatable.[1]

Root Cause of Insolubility: At neutral pH (7.4), a fraction of the amine remains unprotonated, and the hydrophobic driving force of the benzyl/cyclohexyl groups overwhelms the solvation energy, leading to precipitation.

Module 1: The "Salt Switch" Protocol (Primary Solution)

Issue: User reports "cloudy suspension" in PBS or water. Diagnosis: The compound is likely in its free base form or the pH is too high to maintain ionization.

The Mechanism

To dissolve this compound in water, you must convert the free amine (R-NH₂) into an ammonium salt (R-NH₃⁺).[1] This charged species disrupts the hydrophobic aggregation.

Step-by-Step Salt Formation Protocol

Do not rely on in-situ acidification for stock solutions; isolation of the salt is preferred for stability.[1]

-

Dissolution: Dissolve

mg of the free base in a minimal volume of Dichloromethane (DCM) or Ethanol. -

Acidification: Add 1.1 equivalents of Hydrochloric Acid (HCl) (using 1M or 4M HCl in Dioxane/Ether).

-

Why HCl? It is the standard counterion. If the HCl salt is hygroscopic or oily, switch to Methanesulfonic Acid (MsOH) to form the Mesylate salt.

-

-

Precipitation: Add excess Diethyl Ether or Hexane to crash out the salt.

-

Drying: Vacuum dry to remove organic solvents.[1]

-

Reconstitution: Dissolve the resulting solid in water. The pH should naturally be acidic (~4.0–5.0). Do not adjust to pH > 7.0 or the free base will crash out.

| Solvent System | Solubility (Free Base) | Solubility (HCl Salt) | Recommendation |

| Water (pH 7) | < 0.1 mg/mL (Insoluble) | ~1–5 mg/mL (Metastable) | Avoid Neutral Water |

| Water (pH 4) | N/A | > 10 mg/mL | Recommended |

| PBS (pH 7.4) | Insoluble | Precipitates over time | Buffer Incompatible |

| DMSO | > 50 mg/mL | > 50 mg/mL | Stock Solvent |

Module 2: Preventing "Crash Out" Upon Dilution

Issue: "I dissolved it in DMSO, but when I added it to my cell culture media (pH 7.4), it turned milky." Diagnosis: Solvent Shifting.[1] The DMSO held the hydrophobic core in solution. Upon dilution with aqueous media, the solvent power dropped, and the pH (7.4) deprotonated the amine, restoring the insoluble free base.

Troubleshooting Workflow: The Cosolvent Spike

If you must work at neutral pH (e.g., biological assays), you need a "solubility bridge" or a surfactant.

Protocol:

-

Prepare Stock: 100 mM in DMSO .

-

Intermediate Dilution (Critical Step): Do not go straight to media.[1] Dilute 1:10 into PEG400 or Propylene Glycol .[1]

-

Final Dilution: Spike this mixture into the media.

Why this works: PEG400 acts as a cosolvent that tolerates the hydrophobic Cbz/Cyclohexyl groups better than water, preventing immediate nucleation of crystals.

Module 3: Advanced Formulation (Cyclodextrins)

Issue: "The compound is toxic in DMSO/PEG, and I need an aqueous vehicle for animal dosing." Solution: Host-Guest Complexation.

The Benzyl and Cyclohexyl rings are ideal guests for

Formulation Recipe:

-

Prepare 20% (w/v) HP-

-CD in water or saline.[1] -

Add the compound (as the HCl salt).

-

Vortex/Sonicate for 30 minutes.

-

Filter sterilize (0.22

m).[1]

Note: This method often achieves solubility >10 mg/mL without organic cosolvents.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for solubilizing Benzyl N-(2-amino-1-cyclohexylethyl)carbamate based on your experimental constraints.

Caption: Decision tree for selecting the optimal solvent system based on the compound's state (Salt vs. Free Base) and the intended application.

Frequently Asked Questions (FAQs)

Q: Can I use sonication to force the free base into water? A: No. Sonication creates a dispersion, not a true solution. While it may look clear initially, the hydrophobic Cbz and cyclohexyl groups will drive Ostwald ripening, leading to crystal growth and precipitation within hours. You must chemically modify the solvation environment (pH or cosolvent).

Q: Is the Benzyl Carbamate (Cbz) group stable in the acid required to dissolve it? A: Yes. The Cbz group is generally stable to dilute aqueous acid (e.g., 0.1 M HCl) at room temperature. It typically requires strong acids (HBr/Acetic Acid) or catalytic hydrogenolysis to remove.[1] However, avoid strong bases (pH > 12), which can hydrolyze the carbamate.

Q: I see a "gel" forming when I try to make the salt. What happened? A: This is common with cyclohexyl-amines.[1] You likely formed a "lipophilic salt" liquid crystal phase.[1]

-

Fix: Switch the solvent for salt formation. If you used Ether, try Isopropyl Acetate or Acetonitrile to induce proper crystallization of the salt.

Q: What is the estimated LogP? A: While experimental data for this specific intermediate is sparse, structural summation suggests:

-

Benzyl Carbamate: ~2.0

-

Cyclohexyl Ring: ~2.5[1]

-

Amine: -1.0 (charged) / +0.5 (neutral)[1]

-

Net LogP (Neutral): Estimated 3.5 – 4.5 .[1] This confirms it is a Class II (Low Solubility, High Permeability) compound in the BCS classification system.

References

-

BenchChem Technical Support. (2025).[1][2] Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. BenchChem Application Notes. Link

-

Alfa Chemistry. (2021).[1] pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. (Data on cyclohexylamine pKa ~10.6).[1][3] Link

-

Williams, H. D., et al. (2013).[4] Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315–499.[4] (General principles of lipophilic salts and lipid formulations). Link

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Mechanistic guide to amine salt selection). Link

Sources

purification strategies for removing impurities from Benzyl N-(2-amino-1-cyclohexylethyl)carbamate

Technical Support Center: Purification of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate

Welcome to the technical support guide for the purification of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and require robust methods to achieve high purity. We will address common challenges and provide detailed, field-proven protocols to overcome them.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate.

Q1: My final product is a persistent oil or gum, but I expected a solid. What's causing this and how can I fix it?

A1: This is a frequent issue that typically points to two main causes: residual solvents or the presence of oily impurities.

-

Causality: The target molecule's structure, with its flexible cyclohexyl and ethyl groups, can be prone to amorphous states, especially when plasticized by solvents or impurities. Even small amounts of unreacted starting materials or by-products like benzyl alcohol can inhibit crystallization.

-

Troubleshooting Protocol:

-

High-Vacuum Drying: First, ensure all volatile solvents are removed. Dry the sample under high vacuum (e.g., <1 mmHg) for several hours, possibly with gentle heating (30-40°C) if the compound is stable.

-

Trituration: If the product remains an oil, attempt trituration. This involves stirring the oil with a solvent in which the desired product is insoluble, but the impurities are soluble.

-

Recommended Solvents: Start with cold hexanes or diethyl ether. Add a small volume of the solvent to the oil and vigorously scratch the side of the flask with a glass rod to induce crystallization. Stir for 1-2 hours.

-

Solvent System: If hexanes alone don't work, a mixture of hexanes and a small amount of ethyl acetate or dichloromethane (e.g., 10:1 ratio) can be effective.

-

-

Purification via Chromatography: If trituration fails, the issue is likely significant impurities that must be removed via column chromatography (see FAQ Q1 for a detailed protocol).

-

Q2: My TLC and/or LC-MS analysis shows unreacted 1,2-diaminocyclohexane ethylamine starting material. How do I remove it effectively?

A2: The presence of the highly polar starting diamine is a common problem resulting from incomplete reaction or imprecise stoichiometry. Due to its basicity and high polarity, it can be challenging to remove with standard chromatography alone.

-

Causality: The starting diamine has two primary amine groups, making it significantly more polar and basic than the mono-Cbz protected product. We can exploit this difference in basicity and solubility for separation.[1][2][3]

-

Troubleshooting Protocol: Acid-Base Extraction

-

Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl).[2][4] The highly basic diamine will be protonated to form a water-soluble salt and will partition into the aqueous layer. Your desired product, being less basic, will largely remain in the organic layer.

-

Perform this wash 2-3 times to ensure complete removal.

-

Caution: The Cbz group can be sensitive to strong acids.[5] Avoid prolonged exposure or highly concentrated acids.

-

After the acid wash, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove excess water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Q3: I'm seeing a significant amount of a less polar by-product in my analysis. I suspect it's the di-Cbz protected compound. How can I separate this?

A3: Formation of the di-protected species, Benzyl N-(2-(N'-(benzyloxycarbonyl)amino)-1-cyclohexylethyl)carbamate, is a common side reaction if the stoichiometry of the benzyl chloroformate is not carefully controlled.

-

Causality: The di-Cbz compound lacks a free amine, making it significantly less polar than your desired mono-Cbz product. This large difference in polarity is ideal for separation by silica gel chromatography.

-

Troubleshooting Protocol: Flash Column Chromatography

-

Adsorb your crude material onto a small amount of silica gel.

-

Prepare a silica gel column.

-

Elute with a gradient of ethyl acetate in hexanes. The non-polar di-Cbz product will elute first.

-

After the di-Cbz product is fully eluted, increase the polarity of the eluent by adding methanol and a small amount of triethylamine (e.g., 1-2%) to a dichloromethane or ethyl acetate mobile phase (e.g., 95:4:1 DCM/MeOH/Et3N). The triethylamine is crucial to prevent peak tailing of your basic product on the acidic silica gel.[6][7]

-

Frequently Asked Questions (FAQs)

Q1: What is the recommended general-purpose purification strategy for this compound?

A1: A multi-step approach combining an extractive workup with column chromatography is the most robust method.

-

Rationale: The initial workup removes the bulk of polar, ionic, or acidic/basic impurities, which simplifies the subsequent, more precise chromatographic separation.

-

Detailed Protocol:

-

Initial Workup (Acid-Base Extraction):

-

Flash Column Chromatography:

-

Stationary Phase: Standard silica gel (230-400 mesh).

-

Mobile Phase System:

-

Solvent A: Dichloromethane (DCM)

-

Solvent B: Methanol (MeOH)

-

Additive: 0.5-1% Triethylamine (Et₃N) in the mobile phase.

-

-

Elution Profile: Start with 100% DCM and gradually increase the percentage of MeOH (e.g., from 0% to 10%). Your target compound is moderately polar and will require a polar solvent system to elute. The triethylamine additive is critical to occupy the acidic silanol groups on the silica surface, preventing your basic amine product from streaking and ensuring sharp peaks.[6][7]

-

-

Q2: How can I effectively monitor the purification process using Thin Layer Chromatography (TLC)?

A2: Effective TLC monitoring is key to a successful purification.

-

TLC System: Use the same solvent system for your TLC as you plan for your column, but with a slightly higher polarity to ensure the spot moves off the baseline (e.g., 90:10 DCM/MeOH + 1% Et₃N).

-

Visualization Techniques:

-

UV Light (254 nm): The benzyl group in your compound allows it to be visualized under UV light, where it will appear as a dark spot on a fluorescent background.[8] This is a non-destructive first check.

-

Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing stain that reacts with many functional groups. Your compound should develop a yellow spot on a purple background.[9] It is a good general-purpose stain.

-

Ninhydrin Stain: This stain is specific for primary and secondary amines. Your product, containing a primary amine, will stain, typically a yellow or pink color. Unreacted starting material will also stain intensely. The di-Cbz impurity, lacking a free amine, will not stain with ninhydrin. This makes it an excellent diagnostic tool.[10]

-

| Compound Type | UV Active? | KMnO₄ Stain? | Ninhydrin Stain? | Relative Polarity |

| Di-Cbz By-product | Yes | Yes | No | Low |

| Target Product | Yes | Yes | Yes | Medium |

| Diamine Starting Material | No | Yes | Yes (intense) | High |

Q3: The Cbz (benzyloxycarbonyl) protecting group is known to be sensitive. What conditions should I avoid during purification?

A3: The Cbz group is robust but has specific vulnerabilities.[5][11][12]

-

Conditions to Avoid:

-

Catalytic Hydrogenation: This is the primary method for Cbz deprotection and must be avoided (e.g., H₂, Pd/C).[11]

-

Strong Acids: While stable to mild acid washes, prolonged exposure to strong acids (e.g., HBr in acetic acid, concentrated HCl) can cause cleavage.[5][12]

-

Strong Reducing Agents: Reagents like LiAlH₄ will reduce the carbamate.

-

Certain Transition Metals: Be cautious with reactions involving Pd(0) or Ni(0) catalysts, as they can sometimes affect the Cbz group.[11]

-

-

Safe Conditions: The Cbz group is generally stable to basic conditions (e.g., NaOH, K₂CO₃), mild acids, and most standard chromatographic conditions, making the purification strategies outlined here safe and effective.[5]

Visual Diagrams

Impurity Profile & Purification Workflow

This diagram outlines the decision-making process for purification based on the identified impurities.

Caption: Purification strategy selection workflow.

Key Chemical Structures

This diagram shows the structures of the target compound and its common impurities.

Caption: Structures of target molecule and related species.

References

-

LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

-

Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

ACS Omega. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

-

Scribd. (n.d.). TLC Visualization Reagents Guide. Retrieved from [Link]

-

YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]

-

ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]

-

SciEngine. (2025, September 26). Methyl carbamate purification by extraction and recrystallazation. Retrieved from [Link]

-